Oxpoconazole
Description
Classification and Chemical Parentage of Oxpoconazole in Antifungal Agent Taxonomy
This compound is classified as a conazole fungicide, a subgroup of the broader triazole class of fungicides. apsnet.org Its chemical structure is characterized by a five-membered heterocyclic ring containing three nitrogen atoms, which is a hallmark of triazoles. More specifically, it is identified as an imidazole (B134444) fungicide. herts.ac.uk The systemic and curative properties of this compound stem from its ability to inhibit ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of fungal cell membranes. apsnet.org
The chemical parentage of this compound is precisely defined by its systematic names. Its IUPAC name is (2RS)-2-[3-(4-chlorophenyl)propyl]-3-(1H-imidazole-1-carbonyl)-2,4,4-trimethyloxazolidine. herts.ac.uk According to the CAS (Chemical Abstracts Service) nomenclature, it is named [2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-3-oxazolidinyl]-1H-imidazol-1-ylmethanone. herts.ac.uk The compound is a chiral molecule, and the commercial product is typically a racemate of its (R)- and (S)-enantiomers, often formulated as this compound fumarate (B1241708). apsnet.orgnih.gov
Table 1: Chemical Identity of this compound
| Attribute | Details |
| Common Name | This compound |
| Pesticide Type | Fungicide |
| Substance Groups | Triazole fungicide; Conazole fungicide; Imidazole fungicide |
| Mode of Action | Systemic, curative with residual activity, inhibits ergosterol biosynthesis |
| Chemical Formula | C₁₉H₂₄ClN₃O₂ |
| Molecular Mass | 361.9 g/mol |
| CAS Registry Number | 134074-64-9 |
| IUPAC Name | (2RS)-2-[3-(4-chlorophenyl)propyl]-3-(1H-imidazole-1-carbonyl)-2,4,4-trimethyloxazolidine |
| InChIKey | FJBGIXKIXPUXBY-UHFFFAOYSA-N |
Research Trajectory of this compound in Combating Fungal Pathogens
The research into this compound has primarily focused on its efficacy as an agricultural fungicide. Its development falls within the broader history of azole fungicides, which have been a cornerstone of fungal disease management in agriculture for over four decades. mdpi.com Azoles, including this compound, are prized for their broad-spectrum activity and systemic properties. mdpi.com
A key area of research has been the elucidation of its mechanism of action. Like other azoles, this compound targets the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. frontiersin.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth. frontiersin.orgnih.gov This targeted action makes it effective against a range of plant pathogenic fungi.
Studies have demonstrated the efficacy of this compound against several significant agricultural pathogens. It has been noted for its use in controlling a variety of fungal diseases in paddy rice, including rice blast caused by Magnaporthe oryzae and sheath blight caused by Rhizoctonia solani. herts.ac.uk
A significant aspect of the research trajectory for any fungicide is the investigation of resistance development. Research on Botrytis cinerea, the causal agent of gray mold, has shown that resistance to azole fungicides, including by implication this compound, can be associated with the overexpression of ATP-binding cassette (ABC) transporters. researchgate.net One study specifically investigating multidrug resistance in B. cinerea found that azole-resistant mutants exhibited decreased accumulation of this compound, pointing to an efflux-based resistance mechanism. researchgate.net In this study, the EC50 (the concentration that inhibits 50% of the effect) for a sensitive strain of B. cinerea (B05.10) to this compound was reported.
Table 2: Efficacy of this compound against a Key Plant Pathogen
| Fungal Species | Disease | Reported EC50 Value (mg/L) |
| Botrytis cinerea (sensitive strain B05.10) | Gray Mold | 0.04 ± 0.01 |
The synthesis of oxazole (B20620) derivatives, the core structure of compounds like this compound, has been a subject of chemical research, with various methods developed to create these heterocyclic compounds efficiently. google.com Patent literature also describes processes for preparing fungicidal compositions containing azole derivatives, including those structurally related to this compound, often as emulsifiable concentrates for agricultural use. mdpi.comnih.govresearchgate.net
Contemporary Research Significance of this compound in Agrochemical and Biotechnological Contexts
In the contemporary agrochemical landscape, this compound and other azoles remain vital tools for disease management. mdpi.com Their continued use underscores their economic importance in protecting crop yields. mdpi.com However, the emergence of fungicide resistance is a major driver of current research. nih.gov Strategies to manage resistance, such as alternating or mixing fungicides with different modes of action, are crucial for extending the lifespan of effective compounds like this compound. apsnet.orgyoutube.comnih.govresearchgate.netresearchgate.net
The significance of this compound in a biotechnological context is less direct but can be inferred from broader trends in agricultural science. The study of fungicide resistance mechanisms at a molecular level, including those affecting this compound, is a key area of biotechnological research. researchgate.netnih.gov Understanding how fungi develop resistance through mechanisms like target site mutations or enhanced efflux pump activity informs the development of new, more resilient fungicides and diagnostic tools to monitor resistance in the field.
Furthermore, there is a growing interest in integrated pest management (IPM) strategies that combine the use of chemical fungicides with biological control agents (BCAs). herts.ac.ukfrontiersin.orgnih.govresearchgate.net Research into the compatibility of fungicides like this compound with various BCAs, such as beneficial fungi and bacteria, is an active area of investigation. The goal of such research is to develop sustainable agricultural practices that minimize chemical inputs while maintaining effective disease control. While specific studies focusing on the interaction of this compound with BCAs are not prominent in the reviewed literature, the general principles of IPM suggest that understanding these interactions is a critical aspect of modern agricultural biotechnology.
The use of fungicides as tools in fundamental biological research also represents a biotechnological application. For example, the specific mode of action of azoles like this compound allows researchers to probe the intricacies of fungal sterol biosynthesis and cell membrane biology. mdpi.com By observing the effects of these compounds on fungal cells, scientists can gain a deeper understanding of fundamental fungal physiology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15/h6-9,11-12,14H,4-5,10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGIXKIXPUXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057960 | |
| Record name | Oxpoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134074-64-9 | |
| Record name | Oxpoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134074-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxpoconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134074649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxpoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXPOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VYI5P23F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Oxpoconazole and Analogues
Foundational Synthetic Routes for Oxpoconazole and its Salts (e.g., this compound Fumarate)
The synthesis of this compound typically begins with precursor compounds that undergo a series of reactions to incorporate the necessary functional groups, including the chlorophenyl and imidazole (B134444) moieties. smolecule.com Following the synthesis of this compound, the fumarate (B1241708) salt is formed by reacting this compound with fumaric acid. smolecule.com This salt formation is generally conducted in a controlled environment, often utilizing an aqueous or organic solvent under specific temperature conditions to ensure efficient conversion. smolecule.com Optimization of this synthesis focuses on achieving high yield and purity, frequently employing purification techniques such as crystallization or chromatography. smolecule.com
This compound fumarate is a synthetic compound with the chemical formula C₄₂H₅₂Cl₂N₆O₈ and a molecular weight of 839.80 g/mol . biosynth.comfujifilm.com It is characterized by a melting point range of 122-125 °C and is soluble in methanol (B129727) but practically insoluble in water. smolecule.comfujifilm.com
Exploration of Novel Synthetic Approaches and Catalyst Systems
Research into the synthesis of fungicidal compounds, including those structurally related to this compound, often explores novel approaches and catalyst systems to improve efficiency, selectivity, and sustainability. While specific details on novel approaches solely for this compound synthesis are limited in the provided results, the broader context of synthesizing similar heterocyclic compounds and pesticides offers insights into potential avenues.
Development of Innovative Precursor Synthesis Strategies
The initial steps involving the synthesis of this compound from precursor compounds are critical. smolecule.com Innovative strategies in precursor synthesis for related compounds have been explored. For example, the synthesis of oxazole (B20620) derivatives, which share a heterocyclic core with this compound's imidazole ring, has seen the development of new routes. Methods involving the reaction of α-bromo ketones and amines under visible-light photocatalysis have been reported for the synthesis of substituted oxazoles. organic-chemistry.org Another approach involves the use of readily available carboxylic acids as starting materials in electrochemical synthesis for oxazoles. rsc.org These examples suggest that similar innovative strategies focusing on the efficient and selective synthesis of key heterocyclic or substituted alkyl chain precursors could be relevant to this compound synthesis research.
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles in the synthesis of chemical compounds, including fungicides, is an active area of research aimed at minimizing environmental impact. mdpi.comnih.govresearchgate.net Green synthetic protocols focus on developing energy-efficient and environmentally benign processes, such as using microwave irradiation, ultrasound-mediated synthesis, photocatalysis, and utilizing safer solvents and catalysts. mdpi.comnih.govresearchgate.net While direct application to this compound synthesis is not explicitly detailed in the search results, the principles are being applied to the synthesis of related heterocyclic compounds like oxadiazoles. mdpi.comnih.govresearchgate.netnih.gov For instance, microwave irradiation techniques have been used to synthesize oxadiazole derivatives, leading to reduced reaction times and minimized byproduct formation. mdpi.comnih.gov The use of magnetically separable nanocatalysts, such as Fe₃O₄ MNPs synthesized via a green biosynthetic manner, has also been explored for the synthesis of oxazole derivatives, demonstrating a move towards more sustainable catalytic systems. nih.gov These trends indicate that research into applying green chemistry principles to this compound synthesis would likely involve exploring alternative solvents, catalysts, and energy-efficient methodologies.
Stereoselective Synthesis and Chiral Resolution Studies
This compound is a chiral molecule, and the commercially available material is a racemate containing equal amounts of (R)- and (S)-oxpoconazole fumarate. herts.ac.uk Stereoselective synthesis and chiral resolution are important for potentially isolating or synthesizing individual enantiomers, which can exhibit different biological activities. researchgate.net While specific studies on the stereoselective synthesis or chiral resolution of this compound were not extensively detailed in the provided results, the importance of stereoselectivity in pesticides and the methodologies used for chiral separation of similar compounds are highlighted. researchgate.netgoogle.comgoogle.comshimadzu.comrsc.orgresearchgate.netresearchgate.net
Techniques like preparative chiral chromatography using specialized columns have been employed for the separation of enantiomers of other fungicidal compounds. google.comshimadzu.com Supercritical fluid chromatography (SFC) is another technique mentioned for chiral separation, offering potential advantages in speed and solvent consumption. shimadzu.com Research on the stereoselective synthesis of other chiral molecules, such as oxazolo[3,2-a]pyrazin-5-ones and monoterpene-based oxadiazoles, demonstrates the application of diastereoselective reactions and the use of chiral building blocks or catalysts to control stereochemistry. researchgate.netnih.gov These methodologies could be relevant for developing stereoselective routes to this compound or for resolving the racemic mixture.
Derivatization and Structural Modification for Research Probes
Derivatization and structural modification of chemical compounds are common strategies for developing research probes to investigate biological targets and mechanisms. nih.govscispace.commdpi.comnih.govuniversiteitleiden.nl This involves introducing specific functional groups or labels onto the core structure of the molecule. While direct examples of this compound derivatization for use as research probes were not found, the general principles and methods for modifying compounds to create probes are well-established. nih.govmdpi.comnih.govuniversiteitleiden.nl
Chemical probes often contain a ligand for target selectivity, a reporter group (like a fluorophore or affinity tag), and a reactive group for covalent interaction. nih.gov Modular and combinatorial synthesis approaches, including multicomponent reactions and click chemistry, are utilized to rapidly generate diverse sets of probes. nih.gov For instance, the synthesis of fluorescently-labeled oligonucleotide probes for detecting nucleic acids involves conjugating fluorophores or quenchers to modified oligonucleotides. mdpi.comnih.gov Similarly, activity-based probes for studying enzyme activity are designed with reactive warheads that target the enzyme's active site. nih.govuniversiteitleiden.nl Applying these concepts to this compound would involve chemically modifying its structure to incorporate reporter groups or reactive functionalities, allowing it to be used as a tool to study its interaction with fungal enzymes, particularly those involved in ergosterol (B1671047) biosynthesis.
Molecular Mechanism of Action and Target Elucidation Studies of Oxpoconazole
Detailed Investigations into Sterol Demethylation Inhibition (DMI)
The mechanism of sterol demethylation inhibition by Oxpoconazole involves a series of cascading events that begin with the specific inhibition of a key enzyme and culminate in the loss of fungal cell membrane integrity.
This compound, like other azole fungicides, specifically targets and inhibits the activity of lanosterol (B1674476) 14α-demethylase, an enzyme also known by the gene names CYP51 or ERG11. bdspublishing.comnih.govbdschapters.com This enzyme is a crucial member of the cytochrome P450 monooxygenase superfamily and performs a vital step in the biosynthesis of ergosterol (B1671047). bdspublishing.combdschapters.com The inhibitory action occurs when the imidazole (B134444) nitrogen atom of this compound binds directly to the heme iron atom within the active site of the CYP51 enzyme. mdpi.comresearchgate.net This binding action physically obstructs the binding of molecular oxygen and its subsequent transfer to the C14-methyl group of lanosterol, thereby halting the demethylation process. mdpi.comresearchgate.net
The enzymatic blockade of CYP51 by this compound leads to a significant metabolic imbalance within the fungal cell. The primary consequence is the halt in ergosterol production, which is coupled with the intracellular accumulation of 14α-methylated precursor sterols, such as demethylated lanosterol. nih.govmdpi.com This buildup of aberrant sterols reaches toxic levels, further contributing to the disruption of cellular processes. nih.govmdpi.com
The dual effects of ergosterol depletion and the accumulation of toxic sterol precursors severely compromise the fungal cell membrane. bdspublishing.comnih.gov Ergosterol is essential for regulating the fluidity, permeability, and function of the membrane. bdspublishing.comresearchgate.net Its absence, combined with the integration of dysfunctional precursor sterols, leads to a loss of membrane homeostasis, increased permeability, and eventual breakdown of the membrane's structural integrity. smolecule.comnih.gov This disruption ultimately inhibits fungal growth and replication. nih.govmdpi.com
Enzymatic Binding Affinity and Kinetic Studies
The interaction between azole antifungals and the CYP51 enzyme is characterized by a very high binding affinity. researchgate.net Studies have shown that these agents form stable low-spin complexes with the cytochrome P450 enzyme, which signifies a strong interaction between the azole nitrogen and the heme iron. researchgate.net While specific kinetic parameters such as kcat and KM for this compound are not widely documented in the provided literature, molecular modeling studies have been conducted to estimate its binding energy. For instance, one docking study calculated a binding energy of -10.17 kcal/mol for this compound with its target protein. mdpi.com
Cellular Localization and Subcellular Target Interactions
The primary target of this compound, the CYP51 enzyme, is integral to the sterol biosynthesis pathway, which is associated with the endoplasmic reticulum membrane. The effectiveness of this compound at reaching its subcellular target can be significantly influenced by cellular efflux mechanisms. Research in the fungal pathogen Botrytis cinerea has identified a key role for the ATP-binding cassette (ABC) transporter BcatrD, a protein located in the cell membrane. nih.govwur.nlembrapa.br Studies have demonstrated a direct relationship between the expression of the BcatrD gene, the intracellular accumulation of this compound, and the resulting sensitivity of the fungus. wur.nlresearchgate.net
Gene-replacement mutants (lacking a functional BcatrD gene) show increased sensitivity to this compound and a higher intracellular accumulation of the fungicide. wur.nlresearchgate.net
Overexpression mutants (with elevated BcatrD gene expression) exhibit decreased sensitivity and a lower accumulation of this compound, as the transporter actively pumps the compound out of the cell. bdschapters.comwur.nlresearchgate.netresearchgate.net
This indicates that while this compound's target is intracellular, its interaction is heavily modulated at the cell membrane by efflux pumps. nih.gov
Comparative Mechanistic Analyses with Other Azole Antifungals
This compound is an imidazole-based DMI fungicide. frac.info It shares its fundamental mechanism of action and target site, CYP51, with a broad range of other DMI fungicides, including those from the triazole (e.g., tebuconazole, difenoconazole), pyridine (B92270) (e.g., pyrifenox), and pyrimidine (B1678525) chemical classes. frac.inforesearchgate.net Due to this shared target, there is a potential for cross-resistance among these different DMI fungicides. frac.info
Research on Botrytis cinerea has provided a comparative view of how efflux pump activity affects various DMI classes. Experiments involving mutants with altered expression of the ABC transporter BcatrD have shown that this single transporter can confer reduced sensitivity to fungicides from different chemical groups within the DMI class.
Table 1: Impact of BcatrD Transporter Expression on Fungal Sensitivity to Various DMI Fungicides in Botrytis cinerea
| Fungicide | Chemical Class | Effect of BcatrD Replacement (Deletion) | Effect of BcatrD Overexpression | Reference |
|---|---|---|---|---|
| This compound | Imidazole | Increased Sensitivity | Decreased Sensitivity | researchgate.net, researchgate.net |
| Tebuconazole | Triazole | Increased Sensitivity | Decreased Sensitivity | researchgate.net, researchgate.net |
| Pyrifenox | Pyridine | Increased Sensitivity | Decreased Sensitivity | researchgate.net, researchgate.net |
This demonstrates that while the specific chemical structures of DMI fungicides like this compound vary, their interaction with cellular resistance mechanisms, such as membrane-bound efflux pumps, can be remarkably similar. researchgate.netresearchgate.net
Mechanisms of Fungal Resistance to Oxpoconazole: Academic Perspectives
Genomic and Proteomic Underpinnings of Resistance Evolution
The development of resistance to antifungal drugs is fundamentally a process of evolutionary adaptation, driven by changes at the genomic and proteomic levels. nih.govnih.gov Fungi can acquire resistance through various molecular strategies, including modifications of the drug's target enzyme, increased expression of genes encoding efflux pump proteins, and activation of complex stress response pathways. nih.govnih.gov Genomic alterations, such as point mutations in key genes or changes in chromosome number, can lead to heritable resistance traits. nih.gov
From a proteomic standpoint, resistance is often the result of quantitative or qualitative changes in protein expression. nih.gov For instance, the overexpression of the target protein can dilute the effect of the inhibitor, while structural changes in the protein due to amino acid substitutions can reduce its binding affinity for the drug. nih.gov Similarly, an increase in the abundance of membrane transport proteins that actively efflux the fungicide from the cell is a common proteomic signature of resistance. nih.govnih.gov These genomic and proteomic changes are not mutually exclusive and often occur in combination, leading to high levels of resistance in fungal populations. nih.gov
Target Site Alterations and Mutations in CYP51 Genes
The primary mode of action for oxpoconazole and other azole fungicides is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the CYP51 gene. nih.govnih.govotago.ac.nz This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which produces the main sterol in fungal cell membranes. nih.govotago.ac.nz Alterations in the CYP51 gene that reduce the binding affinity of this compound to the enzyme are a major mechanism of resistance. nih.govnih.gov
Point mutations within the coding sequence of the CYP51 gene are a frequently observed mechanism of resistance to DMI fungicides. nih.govnih.gov These single nucleotide polymorphisms (SNPs) can result in amino acid substitutions in the CYP51 protein. While specific mutations conferring resistance directly to this compound are documented within the broader context of DMI resistance, studies on the closely related DMI fungicide pyrisoxazole (B1245146) in Botrytis cinerea provide specific examples of mutations that are highly relevant.
Research has identified several point mutations in the CYP51 gene of DMI-resistant fungal isolates. nih.govfrontiersin.org For example, in pyrisoxazole-resistant mutants of B. cinerea, mutations leading to amino acid substitutions such as G476S and M231T have been detected. nih.govresearchgate.net The identification and sequencing of the CYP51 gene from resistant and susceptible isolates are crucial first steps in characterizing these resistance-conferring mutations. frontiersin.org
Table 1: Identified Point Mutations in the Fungal CYP51 Gene Conferring Resistance to DMI Fungicides
| Fungus Species | Fungicide Class | Mutation | Amino Acid Substitution | Reference |
|---|---|---|---|---|
| Botrytis cinerea | DMI (Pyrisoxazole) | M231T | Methionine to Threonine | nih.govresearchgate.net |
| Botrytis cinerea | DMI (Pyrisoxazole) | G476S | Glycine to Serine | nih.govresearchgate.net |
| Aspergillus flavus | Azole | P214L | Proline to Leucine | nih.gov |
Note: The mutations listed for Botrytis cinerea were identified in response to pyrisoxazole, a DMI fungicide with a similar mode of action to this compound.
Amino acid substitutions resulting from CYP51 gene mutations can significantly impact the binding of this compound to its target enzyme. nih.gov These substitutions can alter the three-dimensional structure of the active site, thereby reducing the fungicide's binding affinity. nih.govnih.gov Molecular docking studies on the CYP51 protein in B. cinerea have shown that mutations like G476S and M231T can lead to a loss of electrostatic interactions between the fungicide and the enzyme. researchgate.net This weakened interaction means that a higher concentration of the fungicide is required to achieve the same level of enzyme inhibition, resulting in a resistant phenotype. The specific location of the amino acid change is critical; substitutions near the active site or the substrate access channel are particularly effective at conferring resistance. nih.gov
Efflux Pump Mediated Resistance Mechanisms
A second major strategy for fungal resistance involves reducing the intracellular concentration of the toxic compound through active transport or efflux. nih.gov This is accomplished by membrane proteins known as efflux pumps, which recognize and export a wide range of substances, including fungicides like this compound. nih.govresearchgate.net Two major superfamilies of transporters are primarily implicated in this form of resistance: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.gov
ABC transporters utilize the energy from ATP hydrolysis to pump substrates across cellular membranes. wur.nlnih.gov In the fungus Botrytis cinerea, the ABC transporter BcatrD has been explicitly identified as a key player in resistance to DMI fungicides, including this compound. researchgate.netwur.nl Studies have demonstrated a direct correlation between the level of BcatrD gene expression and the degree of resistance to this compound. researchgate.net
Fungal strains that overexpress BcatrD show reduced sensitivity to the fungicide. wur.nl This resistance is linked to a decreased accumulation of this compound within the fungal cells, as the transporter actively pumps the compound out. researchgate.netwur.nl Conversely, gene-replacement mutants lacking a functional BcatrD gene exhibit increased sensitivity to DMIs and a higher accumulation of this compound. wur.nl The transcription of BcatrD can be induced by exposure to various azole fungicides, suggesting it is a part of a general detoxification response in the fungus. researchgate.net
MFS transporters are a diverse group of secondary transporters that move small solutes across membranes in response to chemiosmotic gradients, often functioning as drug:H+ antiporters. plos.orgwikipedia.org Alongside ABC transporters, MFS pumps are known to contribute to multidrug resistance in fungi. plos.orgnih.gov In Botrytis cinerea, in addition to the ABC transporter BcatrD, an MFS transporter known as Bcmfs1 has also been implicated in the efflux of azole fungicides. researchgate.net The action of these transporters is a crucial mechanism for reducing the effective intracellular concentration of fungicides. While ABC transporters are energized by ATP, MFS transporters typically use the proton motive force to expel their substrates, representing a different but equally effective strategy for detoxification and resistance. nih.gov
Table 2: Transporter Proteins Involved in Fungal Resistance to Azole Fungicides
| Transporter Superfamily | Transporter Name | Fungal Species | Function | Reference |
|---|---|---|---|---|
| ATP-Binding Cassette (ABC) | BcatrD | Botrytis cinerea | Efflux of DMI fungicides, including this compound | researchgate.netwur.nl |
| Major Facilitator Superfamily (MFS) | Bcmfs1 | Botrytis cinerea | Efflux of azole fungicides | researchgate.net |
Overexpression of Efflux Pump Genes and Regulatory Pathways
A primary and highly effective mechanism for conferring resistance to azole antifungals is the active removal of the drug from the fungal cell, thereby preventing it from reaching its intracellular target. This process is mediated by efflux pump proteins embedded in the fungal cell membrane. The overexpression of the genes encoding these pumps is a common feature in azole-resistant clinical isolates. nih.govnih.gov These pumps fall into two major superfamilies: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.gov
ABC transporters, such as Candida drug resistance 1 and 2 (Cdr1 and Cdr2), utilize the energy from ATP hydrolysis to expel a wide range of substrates, including various azoles. MFS transporters, such as the multidrug resistance 1 (Mdr1) protein, function as drug-H+ antiporters. nih.gov The upregulation of these pump genes is often not a constitutive change but is controlled by complex regulatory networks. Specific gain-of-function mutations in the genes of zinc cluster transcription factors are frequently responsible for the constitutive overexpression of these efflux pumps. researchgate.net For example, mutations in TAC1 (Transcriptional Activator of CDR genes) lead to the overexpression of CDR1 and CDR2, while mutations in MRR1 (Multidrug Resistance Regulator) control the upregulation of MDR1. researchgate.netnih.gov Similarly, in other fungi, transcription factors like PDR1 are known to regulate the expression of efflux pump genes. researchgate.net
Table 1: Key Efflux Pumps and Regulators in Azole Resistance This table is interactive. Click on headers to sort.
| Gene | Transporter Class | Regulating Transcription Factor | Fungal Species Example |
|---|---|---|---|
| CDR1 | ABC | Tac1p | Candida albicans |
| CDR2 | ABC | Tac1p | Candida albicans |
| MDR1 | MFS | Mrr1p | Candida albicans |
| AfuMDR1 | MFS | Not fully elucidated | Aspergillus fumigatus |
| AfuMDR2 | MFS | Not fully elucidated | Aspergillus fumigatus |
| AfuMDR3 | ABC | Not fully elucidated | Aspergillus fumigatus |
| AfuMDR4 | MFS | Not fully elucidated | Aspergillus fumigatus |
Data sourced from multiple studies on fungal resistance mechanisms. nih.govnih.gov
Alterations in Ergosterol Biosynthesis Pathways
Azole antifungals, including this compound, function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.comresearchgate.net This enzyme is encoded by the ERG11 gene (also known as CYP51 in some fungi). nih.govnih.gov Fungi have evolved several strategies to overcome this inhibition.
The most direct mechanism is the development of point mutations within the ERG11 gene itself. These mutations can alter the amino acid sequence of the target enzyme, reducing its binding affinity for azole drugs while preserving its biological function of producing ergosterol. nih.gov Another common strategy is the overexpression of the ERG11 gene. By increasing the production of the target enzyme, the fungus can effectively titrate out the drug, requiring higher concentrations to achieve an inhibitory effect. nih.govnih.gov This overexpression is often driven by gain-of-function mutations in the transcription factor Upc2 (Upstream Promoter Control 2), which regulates many genes in the ergosterol biosynthesis pathway. nih.govmdpi.com
Furthermore, fungi can develop resistance through mutations in other genes within the ergosterol pathway. For instance, mutations in the ERG3 gene, which encodes a C-5 sterol desaturase, can block the final steps of the pathway that lead to the production of toxic methylated sterols when Erg11p is inhibited by an azole. mdpi.com This allows the fungus to survive despite the inhibition of its primary ergosterol synthesis route by maintaining membrane integrity with altered sterol intermediates. mdpi.com
Table 2: Key Genes in the Ergosterol Pathway and Resistance This table is interactive. Click on headers to sort.
| Gene | Encoded Enzyme | Role in Resistance |
|---|---|---|
| ERG11/CYP51 | Lanosterol 14α-demethylase | Target of azoles; mutations reduce drug binding; overexpression increases drug tolerance. nih.gov |
| UPC2 | Transcription Factor | Upregulates ERG11 and other ERG genes, leading to resistance. nih.gov |
| ERG3 | C-5 Sterol Desaturase | Mutations prevent the formation of toxic sterols, conferring resistance. mdpi.com |
| ERG6 | C-24 Sterol Methyltransferase | Alterations can impact membrane composition and susceptibility. mdpi.com |
Information compiled from studies on fungal ergosterol biosynthesis and azole action. nih.govnih.govmdpi.comfrontiersin.org
Heteroresistance and Adaptive Resistance Phenomena in Fungi
Heteroresistance describes a phenomenon where a small subpopulation of fungal cells within a larger, susceptible population exhibits resistance to an antifungal agent. nih.govnih.gov This is not a stable, genetically uniform resistance across the entire population but rather a transient and dynamic state. These resistant subpopulations can grow at drug concentrations that inhibit the majority of the cells, which can lead to treatment failure. nih.gov
A key mechanism underlying this phenomenon is aneuploidy, which is the gain or loss of one or more chromosomes. nih.gov For instance, in Candida albicans, the formation of an isochromosome containing two copies of the left arm of chromosome 5 can lead to the simultaneous amplification of both the ERG11 gene and the TAC1 transcription factor gene. nih.govnih.gov This provides a rapid, albeit often unstable, route to elevated resistance. This type of large-scale genomic change allows a subset of cells to adapt and survive under drug pressure.
Adaptive resistance also encompasses physiological adjustments that allow fungi to tolerate antifungal stress. This can involve the transient upregulation of stress response pathways, such as the heat shock protein 90 (Hsp90) and calcineurin pathways, which help stabilize the cellular machinery, including the altered cell membranes, during azole-induced stress. nih.gov These adaptive strategies provide a temporary survival advantage, allowing for the potential emergence of more stable, permanent resistance mutations over time.
Cross-Resistance Profiles to Other Azole Antifungals
The development of resistance to one azole antifungal can have variable consequences for susceptibility to other drugs within the same class. The pattern of cross-resistance is often complex and depends on the specific mechanism of resistance. nih.gov
For example, an isolate that has developed resistance via a specific point mutation in the ERG11 gene might show high-level resistance to this compound but remain relatively susceptible to another azole, like voriconazole, if the mutation specifically hinders the binding of the former but not the latter. Conversely, resistance conferred by the overexpression of a broad-spectrum efflux pump like Cdr1 is likely to result in elevated resistance across multiple azoles, as these pumps can often expel a wide range of structurally similar compounds. nih.gov
However, instances of hypersusceptibility have also been observed, where a mutation conferring resistance to one azole makes the fungus more susceptible to another. nih.gov This suggests that the structural modifications in the target enzyme or efflux pumps can sometimes create a more favorable interaction with a different azole. These complex profiles highlight the structural nuances among different azole compounds and their interactions with fungal resistance mechanisms.
Table 3: Illustrative Cross-Resistance Profiles in Azole-Resistant Fungi This table is interactive. Click on headers to sort.
| Resistance Mechanism | Effect on Itraconazole | Effect on Posaconazole | Effect on Voriconazole | Rationale |
|---|---|---|---|---|
| ERG11 Point Mutation (e.g., G54W) | High Resistance | Moderate Resistance | Variable/Susceptible | Structural change in the target enzyme affects drug binding differently. |
| CDR1 Overexpression | High Resistance | High Resistance | High Resistance | Broad-spectrum efflux pump removes multiple azoles. |
| MDR1 Overexpression | Moderate Resistance | No significant change | No significant change | Narrower substrate specificity of the efflux pump. |
This table presents hypothetical scenarios based on published findings on azole cross-resistance. nih.gov
Structure Activity Relationship Sar and Computational Design of Oxpoconazole Analogues
Elucidation of Key Structural Motifs for Antifungal Efficacy
The antifungal efficacy of azole fungicides, including oxpoconazole, is closely linked to their interaction with fungal CYP51. While the specific key structural motifs of this compound for optimal antifungal efficacy are complex researchgate.net, general principles from SAR studies on related azoles and oxazole (B20620) derivatives provide insight. These studies often highlight the importance of the azole ring for coordinating with the heme iron in the active site of CYP51. Modifications to the other parts of the molecule, such as the linker region and the substituted phenyl ring, can influence binding affinity, specificity, and pharmacokinetic properties. For instance, SAR studies on other compound classes like oxadiazines and spirotryprostatin A derivatives demonstrate how subtle changes in substituents and core scaffolds significantly impact biological activity nih.govmdpi.com. The oxazole nucleus itself is a heterocyclic system found in compounds with a range of biological activities, including antifungal properties nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of compounds with their biological activity. This allows for the prediction of the activity of new compounds based on their structure without the need for experimental testing. QSAR modeling is a widely used method in computer-assisted molecular design mdpi.com.
For sterol biosynthesis inhibitor (SBI) fungicides, which include this compound, QSAR modeling has been employed to assess properties like acute toxicity researchgate.netnih.gov. A study utilizing genetic algorithm multiple linear regression (GA-MLR), support vector regression (SVR), and artificial neural network (ANN) algorithms developed QSTR models for 45 different SBIs, including this compound researchgate.netnih.gov. These models aimed to identify key molecular descriptors influencing toxicity nih.gov. The ANN model demonstrated superior predictive performance with R²cv and R²test values of 0.74 and 0.7, respectively nih.gov. While this specific study focused on toxicity (QSTR), the methodology is directly applicable to modeling antifungal efficacy (QSAR). QSAR models have also been developed for other oxazole and oxadiazole derivatives to predict their activity against targets like Leishmania infantum mdpi.com. These studies show that both 2D and 4D-QSAR models can achieve good statistical robustness and predictive ability mdpi.com.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling encompass a range of techniques used to simulate and analyze molecular behavior and interactions. These methods are invaluable in drug discovery and design, allowing researchers to gain insights into ligand-target binding, predict properties, and screen virtual libraries nextmol.commdpi.com.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the binding affinity openaccessjournals.comwalisongo.ac.id. This method is crucial for understanding how a molecule like this compound might interact with its biological target, fungal CYP51. Docking studies typically involve evaluating factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions to predict the stability of the ligand-receptor complex openaccessjournals.com.
While specific detailed docking studies solely focused on this compound were not extensively found, docking studies on related azole and oxazole compounds with CYP51 and other protein targets illustrate the application of this technique. For instance, molecular docking has been used to investigate the binding modes of triazole inhibitors to CYP51, revealing similar binding modes and highlighting hydrophobic interactions as a main driving force for binding frontiersin.org. Docking studies on oxazole derivatives have also been performed to analyze their interaction with proteins like heme-binding protein from Porphyromonas gingivalis, showing favorable affinity values and hydrogen bond interactions nih.govbioinformation.net. Another study involving the docking of azole compounds, including implicitly this compound as an azole fungicide, to avian aromatase discussed docking scores as a measure of binding affinity tandfonline.com. These studies demonstrate the utility of molecular docking in predicting how this compound analogues might bind to their target and identifying key residues involved in the interaction.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the flexibility of both the ligand and the protein, the stability of the complex, and the process of binding and unbinding ucl.ac.uk. MD simulations are widely used to study the molecular mechanisms of inhibitors and enzymes frontiersin.org.
Combined with molecular docking, MD simulations can offer a more comprehensive understanding of the binding mechanism frontiersin.orgnih.govnih.gov. For example, MD simulations have been employed to investigate the binding mechanism and tunnel characteristics of triazole inhibitors with CYP51 frontiersin.org. These simulations can reveal how inhibitors stabilize within the binding cavity and identify the predominant pathways for their ingress and egress frontiersin.org. MD simulations can also be used to explore conformational changes in the protein upon ligand binding and to identify cryptic binding sites ucl.ac.uk. Studies on other compound classes, like benzoxazole-based amide inhibitors binding to soluble epoxide hydrolase, have used MD simulations and free energy calculations to understand binding modes and the contributions of individual residues to binding affinity nih.gov.
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules idosr.org. Methods like Density Functional Theory (DFT) are commonly used to investigate electronic properties idosr.orgscirp.org.
QM calculations can be applied to this compound and its analogues to determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and reactivity descriptors scirp.org. These properties can provide insights into how the molecule interacts with its environment and its target protein at an electronic level. For instance, QM calculations have been used to study the electronic features and bonding mechanisms of organic molecules interacting with metal surfaces mdpi.com. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying chemical reactions in large systems like enzymes, treating the reactive site quantum mechanically while the rest of the system is handled with molecular mechanics mpg.de. This approach could be applied to study the catalytic inhibition mechanism of this compound at the active site of CYP51.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds to identify potential drug candidates based on their predicted binding affinity to a target protein or their predicted activity nih.govbocsci.comcam.ac.uknih.gov. Virtual libraries are collections of computationally generated or commercially available compounds that can be screened in silico bocsci.com.
This approach can be used to identify novel this compound analogues with potential antifungal activity. By screening virtual libraries containing compounds structurally related to this compound or featuring key structural motifs identified from SAR studies, researchers can prioritize compounds for synthesis and experimental testing. Virtual screening libraries are valuable tools for accelerating the identification of lead compounds bocsci.com. Methods for virtual screening include structure-based approaches like docking and scoring, as well as ligand-based methods that utilize QSAR models bocsci.comcam.ac.uk. In silico design and screening have been successfully applied to identify oxazole derivatives with antiviral activity from virtual chemical libraries nih.gov. Large-scale virtual screening of billions of compounds has also been performed to identify inhibitors for other targets, demonstrating the power of this approach in finding novel chemical matter nih.gov.
Rational Design Strategies for Enhanced Potency and Spectrum
Rational design strategies for developing this compound analogues with enhanced potency and broader spectrum of activity are fundamentally guided by Structure-Activity Relationship (SAR) studies and increasingly supported by computational approaches. This compound, an imidazole-based fungicide, functions primarily by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway essential for fungal cell membrane integrity wikipedia.org, nih.gov. Understanding the interaction between this compound and its CYP51 target is central to designing more effective analogues.
SAR studies involve systematically modifying specific parts of the this compound molecular structure and evaluating the impact of these changes on antifungal activity against a range of fungal pathogens. This allows researchers to identify key functional groups and structural features critical for potent binding to CYP51 and for overcoming potential resistance mechanisms. For oxazole-containing antifungal agents, modifications to the oxazole ring itself, linkers connecting the oxazole to other aromatic or heterocyclic systems, and substituents on these rings can significantly influence activity pic.int, wikipedia.org.
Rational design employs the insights gained from SAR, often in conjunction with knowledge of the target enzyme's structure (structure-based design) or the properties of known active compounds (ligand-based design) wikipedia.org. Strategies for enhancing the potency and spectrum of this compound analogues could include:
Modifications to Improve Target Binding Affinity: Analyzing the binding mode of this compound to CYP51, potentially through molecular docking studies, can reveal opportunities to introduce substituents that form stronger interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with amino acid residues in the active site. Computational methods like molecular docking are used to predict the preferred orientation and binding energy of potential analogues within the target site wikipedia.org, wikipedia.org.
Structural Changes to Circumvent Resistance Mechanisms: Fungal resistance to azole fungicides, including this compound, can arise from mutations in the CYP51 gene leading to target modifications or from overexpression of efflux pumps that reduce the intracellular concentration of the fungicide wikipedia.org. Rational design can aim to synthesize analogues that bind effectively to mutated CYP51 enzymes or are poor substrates for efflux transporters wikipedia.org, wikipedia.org, herts.ac.uk. SAR studies would explore how different substituents affect recognition by efflux pumps.
Bioisosteric Replacements: Replacing functional groups with others having similar physicochemical properties but different structural features can lead to improved metabolic stability, altered pharmacokinetic properties, or enhanced interactions with the target or reduced recognition by resistance mechanisms. This strategy has been applied in the design of other oxazole-containing compounds to improve activity wikipedia.org, wikidata.org.
Combinations of Active Substructures: Designing hybrid molecules that combine the essential pharmacophore of this compound with structural elements from other antifungal agents or resistance modulators could potentially lead to compounds with a broader spectrum or increased potency, particularly against resistant strains. This approach has been explored in the discovery of novel fungicidal candidates wikipedia.org.
Computational tools play a vital role throughout the rational design process. Beyond molecular docking, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors of this compound analogues with their observed antifungal activity wikipedia.org, wikipedia.org. These models can predict the activity of untested compounds, prioritizing the synthesis of the most promising candidates. Molecular dynamics simulations can provide insights into the flexibility of the enzyme-ligand complex and the stability of binding interactions.
Preclinical Efficacy Studies of Oxpoconazole in Model Systems
In Vitro Antifungal Spectrum and Potency Evaluations
In vitro studies are crucial for determining the range of fungal species susceptible to oxpoconazole and the concentrations required for inhibition or killing.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays are standard methods used to determine the lowest concentration of an antifungal agent that inhibits visible fungal growth (MIC) or kills 99.9% of the initial inoculum (MFC) emerypharma.comresearchgate.netgoogle.comnih.govmdpi.com. These determinations provide fundamental data on the potency of this compound against different fungal isolates. Standardized methods, such as broth microdilution, are commonly employed for these evaluations bruker.com.
Efficacy against Drug-Susceptible and Resistant Fungal Isolates
Evaluating the efficacy of this compound against both drug-susceptible and resistant fungal isolates is critical to understand its potential utility in combating antifungal resistance. Antifungal resistance, particularly to azoles, can arise from various mechanisms, including mutations in target genes, overexpression of efflux pumps, and biofilm formation mdpi.com. Studies have investigated the activity of this compound against isolates with known resistance mechanisms to other antifungals. For instance, research on Botrytis cinerea has explored the activity of this compound against strains with different resistance profiles researchgate.netresearchgate.netresearchgate.net.
Time-Kill Kinetic Studies
Time-kill kinetic studies assess the rate and extent of fungal killing over time at different concentrations of an antifungal agent emerypharma.comnih.govnih.govuoc.edu. These studies provide insights into whether an antifungal is fungistatic (inhibits growth) or fungicidal (kills fungi) and the speed of its action. While general information on time-kill assays exists emerypharma.com, specific time-kill kinetic data for this compound against various fungal pathogens would be necessary for a complete understanding of its fungicidal activity profile.
Synergism and Combination Research with Other Antifungal Agents and Modulators
Investigating combinations of this compound with other agents can reveal synergistic interactions that may enhance efficacy, broaden the spectrum of activity, or help overcome resistance.
Synergistic Interactions with Efflux Pump Inhibitors (e.g., Chlorpromazine (B137089), Tacrolimus)
Efflux pumps are a significant mechanism of antifungal resistance, where fungal cells pump the drug out, reducing its intracellular concentration mdpi.commdpi.comnih.govnih.gov. Studies have explored the potential of combining this compound with efflux pump inhibitors (EPIs) to overcome this resistance mechanism. For example, research has shown that modulators of ABC transporter activity, such as chlorpromazine and tacrolimus, can display synergistic activity with this compound against Botrytis cinerea, enhancing its fungitoxic effects researchgate.netresearchgate.net. This synergism has been correlated with enhanced accumulation of this compound within the fungal mycelium due to the inhibition of ABC transporters like BcatrD researchgate.net. Chlorpromazine, a phenothiazine (B1677639) compound, has been identified as a potent modulator in synergizing the activity of this compound against B. cinerea researchgate.netresearchgate.net. The degree of synergy with chlorpromazine was observed to be greater in B. cinerea strains that were more resistant to this compound researchgate.netresearchgate.net.
Combination Studies with Chemically Diverse Fungicides
Combining fungicides with different modes of action is a strategy to improve disease control, reduce the risk of resistance development, and broaden the spectrum of activity researchgate.netfrontiersin.orgnih.govgoogle.com. Studies have investigated the activity of this compound, which is an imidazole (B134444) DMI fungicide researchgate.net, in combination with other chemically diverse fungicides. While the provided search results mention combination studies with other fungicide classes and specific examples like thiophanate-methyl (B132596) and sulfur researchgate.netfrontiersin.org, and discuss synergistic interactions among different DMI fungicides or between systemic and contact fungicides nih.gov, specific detailed data on combination studies involving this compound with a wide range of chemically diverse fungicides and their outcomes (synergy, additivity, or antagonism) would be needed for a comprehensive overview of this subsection. This compound has been listed as an ergosterol (B1671047) biosynthesis inhibitor fungicide that can be included in fungicidal combinations google.com.
Mechanisms Underlying Synergistic Antifungal Effects
Synergism between antifungal agents or between antifungal agents and other compounds can enhance efficacy, potentially allowing for lower effective concentrations and overcoming resistance mechanisms. Research has explored the synergistic potential of this compound, particularly in the context of overcoming drug resistance in fungal pathogens.
Studies involving the plant pathogen Botrytis cinerea have demonstrated synergistic activity between this compound, a sterol demethylation inhibitor (DMI), and modulators of ATP-binding cassette (ABC) transporters nih.govebi.ac.ukresearchgate.net. ABC transporters are known to play a role in multidrug resistance in fungi by actively pumping antifungal compounds out of the cell researchgate.netoaepublish.com. Research indicated that compounds like chlorpromazine and tacrolimus, known modulators of ABC transporter activity, enhanced the fungitoxic activity of this compound against B. cinerea. nih.govresearchgate.net This synergism was found to be positively correlated with enhanced accumulation of this compound within the fungal mycelium, suggesting that the modulators inhibited the efflux activity of ABC transporters, specifically the BcatrD transporter in B. cinerea, which is known to transport DMI fungicides like this compound nih.govebi.ac.ukresearchgate.net. The synergism was particularly pronounced in B. cinerea mutants that overexpressed the BcatrD transporter, further supporting the mechanism involving the inhibition of efflux pumps nih.govebi.ac.uk. This suggests that combining this compound with compounds that modulate ABC transporters could be a strategy to overcome efflux-mediated resistance in fungi nih.govebi.ac.uk.
In Vivo Efficacy Studies in Animal Models (excluding human data)
Animal models are indispensable tools for evaluating the efficacy of antifungal compounds in a complex biological setting, allowing for the assessment of drug activity against established infections and their impact on fungal burden and virulence factors in living tissues.
Establishment and Validation of Fungal Infection Animal Models
Various animal models have been established and validated to study fungal infections and evaluate the efficacy of antifungal agents. Murine (mouse) and rodent models are commonly used for this purpose due to their physiological similarities to humans in certain aspects of fungal pathogenesis and the availability of tools for genetic and immunological studies mazums.ac.irnih.gov.
For studying systemic fungal infections like candidiasis, disseminated candidiasis models in immunocompromised mice are frequently employed mdpi.commdpi.comnih.gov. These models typically involve intravenous inoculation of Candida species, leading to infection in various organs, such as the kidneys mdpi.commdpi.comnih.gov. The establishment of infection is often confirmed by assessing fungal burden in target tissues mdpi.commdpi.com.
Rodent models, such as those using mice or guinea pigs, are also utilized to study superficial fungal infections like dermatophytosis mazums.ac.iruliege.benewmicrobiologica.org. These models often involve inoculating the skin with dermatophyte species like Trichophyton mentagrophytes or Microsporum species, leading to the development of lesions that mimic human dermatophytosis mazums.ac.iruliege.benewmicrobiologica.org. Validation of these models involves demonstrating consistent infection development and measurable disease severity uliege.benewmicrobiologica.org.
These animal models provide a platform to evaluate the in vivo activity of antifungal compounds, assess their ability to reduce fungal load, and observe their effects on the host-pathogen interaction mazums.ac.irnih.gov.
Efficacy Assessment in Murine, Rodent, or Other Preclinical Models
Efficacy assessment in animal models typically involves evaluating several parameters to determine the effectiveness of an antifungal treatment. This includes monitoring animal survival, assessing the reduction of fungal burden in infected tissues, and observing the resolution of clinical signs of infection mazums.ac.irmdpi.commdpi.comresearchgate.net.
While animal models for various fungal infections are well-established and used to evaluate antifungal efficacy mazums.ac.irmdpi.commdpi.comnih.govuliege.benewmicrobiologica.orgresearchgate.netmdpi.comjuniperpublishers.commdpi.com, specific detailed research findings on the efficacy assessment of this compound in murine or rodent models for medically relevant fungal infections like candidiasis or dermatophytosis were not prominently available in the consulted literature. Studies often focus on established antifungal agents or novel compounds other than this compound in these specific models mazums.ac.irmdpi.commdpi.comnih.govuliege.beresearchgate.netmdpi.comdntb.gov.uaasm.org.
Fungal Burden Reduction and Pathogen Clearance in Animal Tissues
A key measure of antifungal efficacy in vivo is the ability of the compound to reduce the fungal burden in infected tissues and facilitate pathogen clearance. This is typically quantified by determining the number of colony-forming units (CFUs) per gram of tissue or by histological examination to visualize fungal elements mazums.ac.irmdpi.commdpi.comnih.govresearchgate.netmdpi.comresearchgate.net.
In systemic infection models, organs like the kidneys, liver, spleen, and brain may be harvested and processed for fungal burden determination mdpi.commdpi.com. In models of superficial infections like dermatophytosis, skin samples are typically analyzed uliege.beresearchgate.net. A significant reduction in fungal burden in treated animals compared to untreated controls indicates the efficacy of the antifungal agent mdpi.commdpi.comresearchgate.netresearchgate.net.
Specific quantitative data on fungal burden reduction and pathogen clearance in animal tissues directly attributable to this compound treatment for medically relevant fungal infections was not readily found in the consulted sources. However, the general methodology for assessing these parameters in animal models is well-established in antifungal research mazums.ac.irmdpi.commdpi.comnih.govresearchgate.netmdpi.comresearchgate.net.
Impact on Fungal Virulence Factors in In Vivo Systems
Fungal virulence factors are attributes that contribute to the pathogen's ability to cause disease, such as the production of enzymes, toxins, or the ability to switch morphology (e.g., from yeast to hyphae in Candida albicans) oaepublish.commdpi.com. Evaluating the impact of antifungal agents on these virulence factors in vivo can provide insights into their mechanisms of action and their potential to attenuate fungal pathogenesis.
Studies in animal models can assess the effect of antifungal treatment on fungal morphology within tissues, the expression of virulence genes, or the production of specific virulence factors during infection mdpi.com. For instance, in Candida infections, the ability of a compound to inhibit hyphal formation in tissues can be an indicator of its impact on a key virulence factor mdpi.com.
Preclinical Pharmacokinetic and Metabolic Characterization of Oxpoconazole
Absorption, Distribution, Metabolism, Excretion (ADME) Profiles in Animal Models (excluding human data)
Preclinical ADME studies in animal models are mandatory to understand a drug candidate's properties in complex biological systems. invitrocue.com These studies help predict a compound's in vivo behavior and are essential for lead candidate selection and optimization in the preclinical stage. invitrocue.com In vivo PK studies in various animal models, such as rodents (mice and rats) and larger animals (dogs, pigs, non-human primates), are routinely used to assess drug absorption, distribution, metabolism, and excretion. wuxiapptec.comcompbio.comuni-konstanz.de
Absorption is the process by which a drug enters the bloodstream. The rate and extent of absorption are typically determined from plasma or blood concentration-time curves following extravascular administration. europa.eu For xenobiotics, absorption across the intestine in mammals often utilizes the same transport processes as nutrients, including passive diffusion, active transport, pinocytosis, filtration through pores, and lymphatic absorption. ispub.com
Distribution refers to the movement of a drug from the bloodstream to various tissues and organs. The extent of distribution is often reflected in the volume of distribution. europa.eu Distribution can be influenced by factors such as the drug's physicochemical properties, blood flow to tissues, binding to plasma proteins, and specific transporter processes. criver.com Studies may assess distribution in body fluids and tissues to understand the drug's pattern of distribution. europa.eu Plasma is generally considered the most useful biological fluid for these studies. europa.eu
Metabolism involves the biotransformation of the drug into metabolites. This process primarily occurs in the liver, although extrahepatic tissues like the gastrointestinal tract also play a role. invitrocue.comconicet.gov.ar Metabolite identification and characterization are critical steps in drug development to understand how a drug is processed by the body. wuxiapptec.comjubilantbiosys.com
Excretion is the elimination of the drug and its metabolites from the body. The primary routes of excretion are typically urine and feces. ispub.commsdvetmanual.com Biliary excretion into the feces is a significant route for some compounds. msdvetmanual.comnih.gov The relative contribution of different excretion routes is quantified to understand how the total substance (active substance + metabolites) is eliminated. europa.eu
While specific ADME data for Oxpoconazole in animal models are not available in the provided search results, a comprehensive preclinical characterization would involve assessing these parameters in relevant species to understand its pharmacokinetic profile.
Identification and Elucidation of Metabolic Pathways and Metabolites
Metabolite identification (Met ID) is the process of detecting and characterizing the byproducts formed when a drug is metabolized in the body. jubilantbiosys.com This involves qualitative and quantitative study of the biotransformation of a drug in nonclinical animals. jubilantbiosys.com Understanding metabolic pathways and identifying metabolites are essential for interpreting pharmacology, pharmacokinetic, and toxicology data. wuxiapptec.com
Met ID studies require careful planning and utilize modern analytical techniques such as Liquid Chromatography–Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. wuxiapptec.comjubilantbiosys.com These studies aim to identify which metabolites are likely to be formed in vivo and to assess the metabolic pathways involved. wuxiapptec.comjubilantbiosys.com
In preclinical and/or clinical development stages, especially with radiolabeled studies, Met ID is performed to quantitatively understand the in vivo circulating and excretion metabolites. wuxiapptec.com Identifying metabolites early in the drug discovery phase can help determine metabolic "soft spots" and inform the synthesis of metabolically stable compounds. jubilantbiosys.com
While the specific metabolic pathways and metabolites of this compound are not detailed in the search results, preclinical studies would involve incubating this compound with biological matrices from animal models (such as liver microsomes or hepatocytes) and analyzing the resulting metabolites to elucidate the biotransformation pathways. nuvisan.com Techniques like LC-MS/MS would be employed to identify the structure of these metabolites. jubilantbiosys.commdpi.com
Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)
Xenobiotics, including drugs, are primarily metabolized by biotransformation or detoxification reactions, classified into Phase I and Phase II reactions. ispub.com Phase I reactions often involve the introduction or unmasking of functional groups through processes like oxidation, reduction, and hydrolysis. ispub.com Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid, sulfate, glutathione, glycine, or acetate. ispub.com
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes containing heme that are primarily involved in Phase I oxidative metabolism of a wide range of endogenous and exogenous compounds, including therapeutic drugs and xenobiotics. ispub.comwikipedia.orgscielo.br They are considered major Phase I biotransformation enzymes and play a significant role in converting lipophilic xenobiotics into more hydrophilic derivatives that are more readily excreted. wikipedia.orgscielo.br
CYP enzymes are predominantly found in the liver, but are also present in extrahepatic tissues like the gastrointestinal tract. invitrocue.comconicet.gov.ar Different CYP isoforms exist, with families CYP1, CYP2, and CYP3 being largely responsible for xenobiotic metabolism in mammals. scielo.br Cytochrome P450 oxidoreductase (POR) is a critical enzyme that provides electrons to microsomal CYP enzymes. plos.org
While the specific enzymes involved in this compound's biotransformation are not mentioned in the provided text, preclinical metabolism studies would investigate which enzyme systems, particularly CYP enzymes and potentially other Phase I and Phase II enzymes, are responsible for its metabolism in relevant animal species. In vitro studies using liver microsomes or hepatocytes from different animal species can help identify the specific enzymes involved. invitrocue.comnuvisan.com For example, CYP3A4 is known to metabolize many drugs. plos.orgnih.gov
Biodistribution Studies in Animal Tissues and Organs
Biodistribution studies in animal models evaluate the distribution of a compound within different tissues and organs over time. nih.govplos.org These studies are essential for understanding where a drug goes in the body, which can inform its potential efficacy and toxicity. wuxiapptec.comnih.gov
Biodistribution is influenced by factors such as blood flow, tissue permeability, and binding to tissue components. criver.com Studies often involve administering a labeled compound (e.g., radiolabeled) to animals and measuring the concentration of the compound or its radioactivity in various tissues and organs at different time points. nih.govplos.org Common tissues analyzed include liver, kidneys, spleen, lungs, heart, brain, and others depending on the expected target or potential for accumulation. nih.govnih.govplos.org
Quantitative whole-body biodistribution can be assessed using techniques like scintigraphic imaging or PET/CT scanning, especially with radiolabeled compounds. plos.orgfrontiersin.orgnih.gov Ex vivo analysis of excised tissues after sacrifice is also a common method to determine tissue concentrations. plos.org
The provided search results highlight the importance of tissue distribution studies in preclinical PK characterization and mention that compounds can distribute to various blood-rich tissues like liver, lungs, and kidneys. nih.gov The liver and spleen are often identified as sites of accumulation and metabolism for some compounds. nih.govbiorxiv.org
Analytical Method Development and Validation for Oxpoconazole Research
Development of Robust and Sensitive Analytical Techniques
Developing robust and sensitive analytical techniques for Oxpoconazole is essential for its accurate identification and quantification in various matrices. This involves selecting appropriate analytical platforms and optimizing their parameters to achieve desired performance characteristics. labmanager.com
Chromatographic Methods (e.g., HPLC-UV, GC-MS/MS, LC-MS/MS) for Quantification
Chromatographic methods are widely used for the separation and quantification of this compound. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is a common technique for analyzing pharmaceutical compounds. nih.govnih.govijcmas.comchemrj.orgresearchgate.net The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters optimized during method development to achieve adequate separation and sensitivity for this compound. ijcmas.comchemrj.org
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, making them suitable for complex matrices and low concentrations of this compound, such as in residue analysis. fda.gov.twshimadzu.comcrmlabstandard.comnih.govnih.govlabrulez.com LC-MS/MS methods, for instance, have been developed for the quantification of other triazole antifungal drugs in biological matrices, highlighting their potential applicability for this compound research. nih.govnih.gov These methods often involve sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for extracting the analyte from the matrix before chromatographic analysis. fda.gov.twshimadzu.com
Spectroscopic and Other Advanced Analytical Techniques
While chromatographic methods are primary for quantification, spectroscopic techniques can provide valuable structural information and can be used in conjunction with chromatography for identification and confirmation. Spectroscopic analyses, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), are integral to the identification and structural elucidation of compounds, including active ingredients and their metabolites. ppjonline.org For example, Electrospray Ionization Mass Spectrometry (ESI-MS) can provide information on the molecular weight and fragmentation patterns of this compound and related substances. ppjonline.org Other advanced techniques might be employed depending on the specific research objective, although detailed information specifically on this compound and other advanced techniques beyond MS was not prominently found in the search results.
Validation of Analytical Methods for Research Application
Validation of analytical methods is a systematic process that provides documented evidence that the method is suitable for its intended purpose. europa.euapvma.gov.au Key validation parameters include specificity, linearity, range, accuracy, and precision. europa.euapvma.gov.auglobalresearchonline.netijapbc.comcorn12.dkeuropa.eu
Specificity and Selectivity Assessment
Specificity and selectivity are critical validation parameters that ensure the method accurately measures the analyte of interest without interference from other components in the sample matrix. europa.euglobalresearchonline.netcorn12.dkwho.intloesungsfabrik.deut.ee Specificity is the ability to unequivocally assess the analyte in the presence of expected components like impurities, degradation products, or matrix elements. europa.euloesungsfabrik.de Selectivity, as defined by IUPAC, refers to the extent to which other substances interfere with the determination of a substance. ut.ee In chromatographic methods, demonstrating adequate separation of this compound from potential interfering substances is a key aspect of assessing specificity and selectivity. loesungsfabrik.de Validation involves analyzing blank samples and samples spiked with potential interferents to ensure no significant response is observed at the retention time of this compound. who.int
Linearity, Range, and Calibration Curve Determination
Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a defined range. europa.euijapbc.comgtfch.org The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. europa.euapvma.gov.augtfch.orgdcvmn.org Linearity is typically evaluated by analyzing a series of solutions at different concentrations spanning the expected range and constructing a calibration curve by plotting the instrument response against the analyte concentration. europa.euijapbc.comcorn12.dkrsc.org A minimum of five concentration levels is generally recommended for establishing linearity. europa.euijapbc.comdcvmn.org The data is then subjected to statistical analysis, such as linear regression, to determine the correlation coefficient, slope, and intercept of the calibration curve. ijapbc.comcorn12.dkrsc.org
Precision (Repeatability, Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. europa.euglobalresearchonline.neteuropa.euashdin.com It is commonly assessed at different levels: repeatability and intermediate precision. europa.euglobalresearchonline.neteuropa.euashdin.com
Repeatability: Also known as intra-assay precision, repeatability assesses the precision under the same operating conditions over a short interval of time, typically within the same laboratory, using the same analyst and equipment. europa.euglobalresearchonline.netashdin.comchromatographyonline.com It is evaluated by analyzing multiple replicate samples at a specific concentration or across the specified range. globalresearchonline.netashdin.comchromatographyonline.com Results are often expressed as the relative standard deviation (% RSD). chromatographyonline.com
Intermediate Precision: This evaluates within-laboratory variations, such as different days, analysts, or equipment. europa.euglobalresearchonline.netashdin.com The extent to which intermediate precision is established depends on the intended use of the method. europa.euashdin.com It is typically assessed by performing repeatability studies under these varying conditions. ashdin.com The use of an experimental design (matrix) is encouraged for evaluating intermediate precision. europa.euashdin.com
Accuracy and Recovery Studies
Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. europa.eu Recovery studies are a common way to assess accuracy, particularly for quantitative analyses. europa.eueuropa.eu These studies involve analyzing samples (such as a placebo or matrix) spiked with known amounts of the analyte at different concentration levels. europa.eupharmajia.com The percentage of the added analyte that is detected by the method is calculated as the recovery. europa.eueuropa.eupharmajia.com
For assay methods of active ingredients in drug products, a typical acceptance criterion for percentage recovery is between 98.0% and 102.0% when performed over a range of 80% to 120% of the target concentration. pharmajia.comnml.gov.np For dissolution testing, the acceptable range for mean recovery is typically 95% to 105%. pharmajia.comnml.gov.np Accuracy should be assessed using a minimum of nine determinations across at least three concentration levels covering the specified range. europa.eu
Accuracy can also be determined by applying the analytical procedure to an analyte of known purity or by comparing the results with those obtained from a second, well-characterized independent procedure. europa.eu In some cases, accuracy can be inferred once precision, linearity, and specificity have been established. europa.eu
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the blank and at which detection is feasible. nih.gov The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can not only be reliably detected but also quantified with a predefined level of accuracy and precision. nih.gov The LOQ cannot be lower than the LOD. nih.gov
Several methods can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and calculations based on the standard deviation of the response and the slope of the calibration curve. pharmajia.comnih.govrsc.orgsepscience.com The ICH guidelines suggest calculating LOD as 3.3 * σ / S and LOQ as 10 * σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
It is important to experimentally verify the calculated LOD and LOQ values by analyzing a suitable number of samples prepared at or near these concentrations to demonstrate that the method performs appropriately at these limits. sepscience.com For pesticide residue analysis, the LOQ is defined as the lowest validated spike level that meets the method performance acceptability criteria, typically with mean recoveries between 70% and 120% and a relative standard deviation (RSD) of ≤ 20%. eurl-pesticides.eu
Robustness and Ruggedness Evaluations
Robustness and ruggedness are parameters that describe the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. europa.euut.eechromatographyonline.com Robustness specifically refers to the method's ability to withstand variations in internal parameters, such as mobile phase composition, flow rate, column temperature, and wavelength. ut.eechromatographyonline.com Ruggedness, on the other hand, relates to the method's reproducibility under different external factors like different analysts, laboratories, instruments, or days. ut.eechromatographyonline.com While the term "ruggedness" is not explicitly used by the ICH, the concept is addressed under intermediate precision (within-laboratory variations) and reproducibility (between-laboratory variations). chromatographyonline.com
Evaluating robustness involves introducing small, planned variations to method parameters and assessing their impact on the analytical results, including system suitability parameters like retention time, symmetry factor, and theoretical plate count. ut.eesaspublishers.com Robustness studies can also include evaluating the stability of standard and sample solutions. saspublishers.com Demonstrating robustness provides an indication of the method's reliability during normal use. chromatographyonline.com
Application of Validated Methods in Preclinical Research Studies
Validated analytical methods are essential for preclinical research studies involving this compound. These methods are crucial for the accurate and reliable determination of this compound and its potential metabolites in various matrices, including biological samples. ri.se Bioanalysis, which involves the quantitative measurement of substances in biological materials, is a key application in preclinical assessments of efficacy, metabolism, kinetics, and toxicity. ri.se
Sensitive and specific analytical methods, often employing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS), are necessary to quantify drug concentrations, especially when they are present at low levels in complex biological matrices like blood. ri.seomicsonline.org Method development and validation in bioanalytical laboratories ensure that these measurements are accurate and comply with regulatory guidelines. ri.se The data obtained from these validated methods in preclinical studies, such as pharmacokinetic (PK) and toxicokinetic (TK) calculations, are vital for understanding the distribution, metabolism, and excretion of this compound and for estimating safe initial doses for potential clinical trials. ri.se
Impurity Profiling and Stability-Indicating Methods (for research material)
Impurity profiling is a critical aspect of characterizing research materials like this compound, involving the identification and quantification of impurities present in the substance. dphen1.com Monitoring and controlling impurities are essential for ensuring the quality and safety of drug substances. dphen1.com Stability-indicating methods are analytical procedures specifically designed to detect and quantify the active pharmaceutical ingredient and its degradation products, even in the presence of excipients or other potential interfering substances. pharmoutsourcing.comresearchgate.net These methods are crucial for assessing the inherent stability of the drug molecule and for monitoring changes in impurity levels over time and under various stress conditions. dphen1.compharmoutsourcing.com
Forced degradation studies are commonly performed to develop and validate stability-indicating methods. dphen1.compharmoutsourcing.com These studies involve exposing the drug substance to various stress conditions, such as heat, humidity, light, acid, base, and oxidation, to induce degradation. pharmoutsourcing.comresearchgate.net The degradation products formed are then used to demonstrate that the analytical method can effectively separate and quantify the active compound and its degradants. pharmoutsourcing.comresearchgate.net Ideally, a single method should be capable of monitoring both the loss of the active ingredient and the increase in degradation products. pharmoutsourcing.com Specificity is a key characteristic of a stability-indicating method, ensuring that the analyte peak is not interfered with by degradation products or impurities. pharmoutsourcing.comresearchgate.net
Analytical techniques such as HPLC, GC, and hyphenated techniques like LC-MS and GC-MS are widely used for impurity profiling and in stability-indicating methods, allowing for the separation, identification, and quantification of impurities and degradation products. omicsonline.orgdphen1.comintoxlab.com Validation of these methods, following guidelines such as those from the ICH, is necessary to confirm their suitability for their intended purpose. pharmoutsourcing.comresearchgate.net
Future Directions and Emerging Research Avenues for Oxpoconazole
Development of Novel Efflux Pump Inhibitors Targeting Fungal Resistance
Efflux pumps are significant contributors to multidrug resistance in various pathogens, including fungi. These membrane transporters actively extrude antimicrobial agents from the cell, reducing their intracellular concentration below therapeutic levels. nih.govnih.gov Research into novel efflux pump inhibitors (EPIs) aims to counteract this resistance mechanism. EPIs can restore the sensitivity of resistant pathogens to existing antimicrobial agents by blocking the function of these pumps. nih.govjournalagent.comjidc.org
Strategies for inhibiting efflux pumps include developing new compounds unaffected by these pumps, modifying pump structure or function, inhibiting their energy sources, decreasing gene expression, or using competitive/non-competitive inhibitors. mdpi.com While much of the research on EPIs has focused on bacterial resistance, the concept is applicable to fungal pathogens as well, given the role of efflux pumps in fungal antifungal resistance. plos.org The development of EPIs is considered a promising strategy to combat antimicrobial resistance and enhance the efficacy of existing drugs. nih.govnih.govjournalagent.commdpi.com
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Resistance Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining comprehensive insights into biological systems at a large scale. nih.govfrontiersin.orghumanspecificresearch.orguninet.edunih.gov Their application in antifungal resistance research allows for a deeper understanding of the complex molecular mechanisms underlying resistance development.
Genomic studies can identify genes associated with antifungal resistance, including mutations or gene amplifications. nih.govfrontiersin.org Transcriptomics reveals changes in gene expression patterns in response to antifungal exposure, highlighting upregulated genes involved in resistance mechanisms like efflux pumps or target modification. nih.govfrontiersin.org Proteomics provides insights into the differential expression and modification of proteins, including the antifungal targets and efflux pump proteins. nih.govfrontiersin.orguninet.edu Metabolomics allows for the comprehensive analysis of metabolites within fungal cells, which can reveal altered metabolic pathways associated with resistance or tolerance. nih.govfrontiersin.orguninet.edu
Integrating data from these different omics platforms can provide a holistic view of how fungi develop and maintain resistance to azoles like oxpoconazole. humanspecificresearch.orguninet.edu This integrated approach can help identify novel resistance mechanisms, potential drug targets, and biomarkers for predicting resistance. frontiersin.orghumanspecificresearch.org
Advanced Delivery Systems and Formulation Strategies for Research Compounds (e.g., Nanotechnology)
Advanced drug delivery systems and formulation strategies are being explored to improve the efficacy, bioavailability, and targeted delivery of antifungal agents. Nanotechnology, in particular, has shown significant potential in this area. mdpi.comrjpbr.combrown.edubenthamdirect.comnih.govjneonatalsurg.comnih.govjddtonline.inforesearchgate.netmdpi.com
Nanoparticles, such as liposomes, polymeric nanoparticles, and dendrimers, can encapsulate antifungal drugs, protecting them from degradation and improving their solubility and penetration into fungal cells or infected tissues. mdpi.comrjpbr.combrown.edubenthamdirect.comnih.govjneonatalsurg.comnih.govresearchgate.net Nanoparticle-based systems can also enable targeted delivery by surface modification with ligands that bind specifically to fungal cells, potentially reducing toxicity to host cells and increasing drug concentration at the site of infection. mdpi.combrown.edujneonatalsurg.com
Research in this area includes the development of various nanocarriers and the investigation of their pharmacokinetic and pharmacodynamic properties. benthamdirect.comnih.gov These advanced formulations aim to overcome limitations of conventional drug delivery, such as poor aqueous solubility, limited penetration, and reduced efficacy due to efflux pumps. mdpi.comrjpbr.com
Broader Ecological and Agricultural Impact Research (focused on fungal pathogen dynamics and resistance development)
The widespread use of azole fungicides not only in medicine but also in agriculture and other environmental settings has been linked to the development of azole resistance in fungal pathogens, particularly Aspergillus fumigatus. nih.govaboutscience.euresearchgate.netfrontiersin.orgeuropa.eu Research into the broader ecological and agricultural impact of azoles is crucial for understanding the dynamics of fungal pathogens and the evolution of resistance in these environments.
Studies have shown that azole-resistant A. fumigatus strains with resistance mechanisms similar to those found in clinical isolates are present in agricultural soils, compost, and other environmental niches. nih.govaboutscience.euresearchgate.netfrontiersin.org This suggests that environmental exposure to azole fungicides can select for resistant strains, which can then spread and cause infections in azole-naïve patients. aboutscience.eufrontiersin.org
Future research directions include identifying key environmental reservoirs and hotspots for azole resistance, investigating the specific agricultural practices that contribute to resistance development, and understanding the mechanisms by which resistant strains spread from the environment to clinical settings. nih.govaboutscience.eumdpi.comnih.gov This research is essential for developing strategies to mitigate the development and spread of azole resistance through a "One Health" approach that considers the interconnectedness of human, animal, and environmental health. europa.eu
Computational Predictive Modeling for Resistance Evolution and Drug Design
Computational approaches, including predictive modeling and drug design techniques, are becoming increasingly valuable in the fight against antifungal resistance. plos.orgnih.govbohrium.comoup.comacs.orgnfcr.orgercim.eunih.govfrontiersin.orgnih.gov These methods can help predict the evolution of resistance, identify potential new drug targets, and design novel compounds or optimize existing ones.
Computational predictive modeling can analyze large datasets, including genomic and transcriptomic data, to identify genetic changes likely to confer resistance and predict how fungal populations might evolve under drug pressure. acs.orgnih.gov This can aid in anticipating resistance development and informing treatment strategies.
Computational drug design techniques, such as molecular docking and pharmacophore modeling, can be used to screen large libraries of compounds in silico to identify potential inhibitors of fungal targets, including those that may be effective against resistant strains. plos.orgbohrium.comnfcr.orgnih.govfrontiersin.org These methods can also help in understanding the binding interactions between drugs and their targets, facilitating the rational design of new molecules with improved efficacy and reduced susceptibility to resistance mechanisms. plos.orgnih.govoup.comfrontiersin.org
Exploration of Microbial Volatiles and Other Biocontrol Synergies
Exploring the potential of microbial volatiles and other biocontrol strategies in combination with antifungal agents represents another avenue for future research. Biocontrol agents, such as certain bacteria and fungi, can inhibit the growth of fungal pathogens through various mechanisms, including competition for nutrients, production of antifungal compounds, or mycoparasitism. nih.govnih.govresearchgate.netrevistabionatura.com
Research is ongoing to identify and characterize microbial metabolites, including volatile organic compounds, that exhibit antifungal activity. nih.govrevistabionatura.com Investigating the synergistic effects of these biocontrol agents or their metabolites with conventional antifungal drugs like this compound could lead to the development of novel combination therapies. revistabionatura.comfrontiersin.org Such combinations might enhance antifungal efficacy, reduce the required dosage of chemical antifungals, and potentially slow down the development of resistance. revistabionatura.com Studies have shown synergistic effects between biocontrol agents like Trichoderma species and chemical fungicides in controlling fungal growth. revistabionatura.com
This area of research holds promise for developing more sustainable and environmentally friendly approaches to managing fungal infections, particularly in agricultural settings, which could also have implications for reducing the environmental reservoir of resistance. nih.govnih.govrevistabionatura.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
